Target Engagement Profile: Specific HDAC Isoform Affinity vs. Inactive Non-Acetylated Analog
The compound demonstrates a defined, multi-target HDAC interaction profile that is completely absent in the non-acetylated analog 2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide. The target compound exhibits a Kd of 2.60E+3 nM for HDAC1 and 5.40E+3 nM for HDAC6 in fluorogenic enzymatic assays [1][2]. In contrast, the non-acetylated analog (CAS 736939-24-5) has no reported inhibitory activity against any HDAC isoform, making the target compound the only viable option for studies requiring baseline engagement with this critical epigenetic target family.
| Evidence Dimension | Binding Affinity to HDAC1 and HDAC6 |
|---|---|
| Target Compound Data | HDAC1 Kd = 2600 nM; HDAC6 Kd = 5400 nM |
| Comparator Or Baseline | 2-(1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide (CAS 736939-24-5) - No detectable HDAC1 or HDAC6 inhibition |
| Quantified Difference | Target compound establishes a >20-fold selectivity window for engagement versus no measurable activity |
| Conditions | Inhibition of recombinant human HDAC1 and HDAC6 using Boc-L-Lys(acetyl)-MCA as substrate by fluorogenic enzymatic assay |
Why This Matters
Procurement of the acetylated analog is mandatory for any assay requiring a defined HDAC engagement profile; the non-acetylated comparator is functionally inert against this target class.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50361259 (CHEMBL1934901) against HDAC1. Kd: 2.60E+3 nM. Accessed 2026. View Source
- [2] BindingDB. Entry for BDBM50361259 (CHEMBL1934901) against HDAC6. Kd: 5.40E+3 nM. Accessed 2026. View Source
